molecular formula C20H30O2 B1210328 6beta-Methyltestosterone CAS No. 13252-06-7

6beta-Methyltestosterone

Cat. No. B1210328
CAS RN: 13252-06-7
M. Wt: 302.5 g/mol
InChI Key: QRHBXQAFGLVWFW-BEQVDIJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-Hydroxy-6beta-methylandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

  • Metabolism of Anabolic Steroids

    Research has shown that the metabolism of steroid hormones with anabolic properties, such as 6beta-Methyltestosterone, can be studied using human recombinant enzymes. This includes the metabolism by CYP3A4, CYP2C9, and 2B6 enzymes, leading to the formation of 6beta-hydroxyl metabolites. Such studies are crucial for understanding the metabolic pathways of anabolic steroids in the human body (Rendic, Nolteernsting, & Schänzer, 1999).

  • Biosynthesis Using Bovine Hepatocyte Cultures

    Bovine hepatocyte cultures have been used to biosynthesize 6beta-hydroxymethyltestosterone, a major metabolite of methyltestosterone. This process involves incubating bovine hepatocytes with methyltestosterone and employing LC-MS and GC-MS for structural identification. Such research contributes to our understanding of steroid metabolism and the potential for synthesizing specific compounds in vitro (Clouet-Dumas et al., 2000).

  • Characterization of Cytochrome P450 3A Activity

    The development of methods for determining testosterone and its metabolite, 6beta-hydroxytestosterone, is vital for characterizing cytochrome P450 3A activity. Such methodologies, which involve gas chromatography-selected ion monitoring-mass spectrometry, are essential for understanding the metabolic activity of various liver microsomes and the interactions with different drugs and chemical entities (Testino et al., 1999).

  • Biotransformation in Canines

    Studies on the biotransformation of anabolic steroids, including 6beta-Methyltestosterone, in canines have provided insights into metabolic products and potential steroid abuse in racing animals. Identifying metabolites like 6beta-hydroxymethyltestosterone helps in forensic drug testing and understanding the metabolism of these compounds in animals (Williams, Kind, & Hill, 2000).

  • Testosterone Metabolism Studies

    Research into the metabolism of testosterone and other steroid hormones using 6beta-hydroxytestosterone as a marker is crucial for understanding enzyme activities. Studies using thin-layer chromatography and other analytical methods enable detailed analysis of metabolic pathways in both human and animal liver microsomes, providing insights into drug interactions and enzyme functions (Waxman & Chang, 2006).

properties

CAS RN

13252-06-7

Product Name

6beta-Methyltestosterone

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16,18,22H,4-10H2,1-3H3/t12-,14+,15+,16+,18+,19-,20+/m1/s1

InChI Key

QRHBXQAFGLVWFW-BEQVDIJNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C)O

SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)O

Other CAS RN

13252-06-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Methyltestosterone
Reactant of Route 2
6beta-Methyltestosterone
Reactant of Route 3
6beta-Methyltestosterone
Reactant of Route 4
6beta-Methyltestosterone
Reactant of Route 5
6beta-Methyltestosterone
Reactant of Route 6
6beta-Methyltestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.